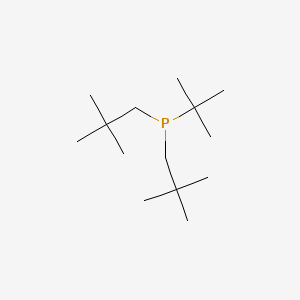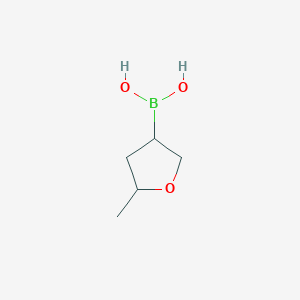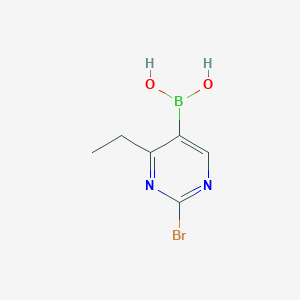
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H8BBrN2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate, which interact to facilitate the formation of the new bond .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Ethylphenylboronic acid
Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .
Propiedades
Fórmula molecular |
C6H8BBrN2O2 |
|---|---|
Peso molecular |
230.86 g/mol |
Nombre IUPAC |
(2-bromo-4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3 |
Clave InChI |
XRVLOYMMLFWLOX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1CC)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14078198.png)
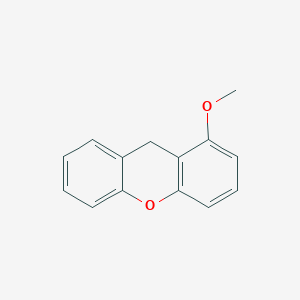
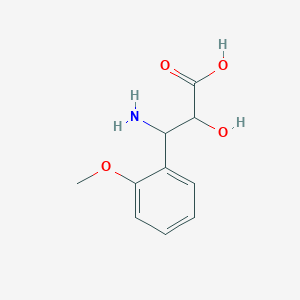
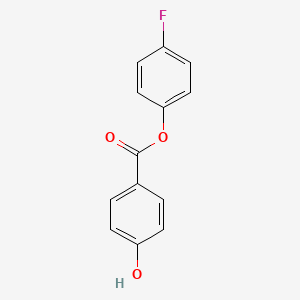
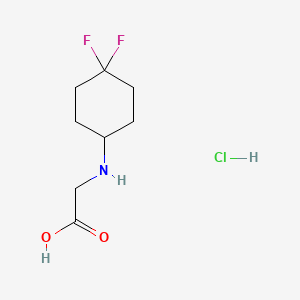
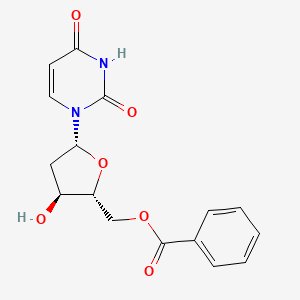
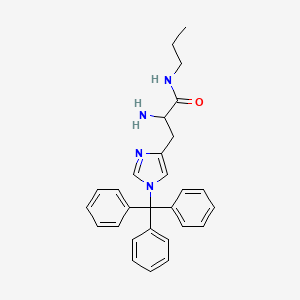
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
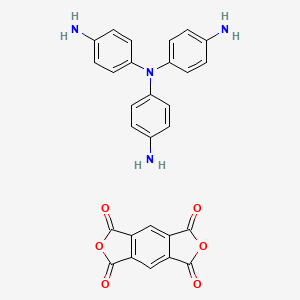
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
